molecular formula C30H29N3O4 B2871368 N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-09-9

N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2871368
CAS No.: 872855-09-9
M. Wt: 495.579
InChI Key: ALHKQOGDWHOKIJ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by:

  • A morpholino-2-oxoethyl group attached to the indole nitrogen, which may improve solubility and influence target binding.
  • A 2-oxoacetamide moiety at the indole 3-position, a common feature in bioactive indole derivatives.

Properties

IUPAC Name

N,N-dibenzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c34-28(31-15-17-37-18-16-31)22-32-21-26(25-13-7-8-14-27(25)32)29(35)30(36)33(19-23-9-3-1-4-10-23)20-24-11-5-2-6-12-24/h1-14,21H,15-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHKQOGDWHOKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments (Figure 1):

  • Indole core (1H-indole) functionalized at the 1- and 3-positions.
  • Morpholino-oxoethyl side chain at the indole’s 1-position.
  • N,N-Dibenzyl oxoacetamide group at the indole’s 3-position.

Retrosynthetic disconnections suggest sequential installation of the morpholino-oxoethyl and dibenzyl oxoacetamide groups onto a pre-functionalized indole scaffold.

Stepwise Synthetic Pathways

Route 1: Indole Functionalization via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1H-Indole-3-carbaldehyde

  • Reagents : Indole, DMF, POCl₃.
  • Conditions : 0–5°C, 4 h; then room temperature, 12 h.
  • Yield : 78–85%.

Step 2: Introduction of Morpholino-Oxoethyl Group at C1

  • Reagents : 2-Chloroethylmorpholine, K₂CO₃, KI, DMF.
  • Conditions : Reflux at 110°C, 8 h.
  • Mechanism : Nucleophilic substitution displaces chloride with indole’s nitrogen.
  • Intermediate : 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde.
  • Yield : 65–72%.

Step 3: Oxime Formation at C3

  • Reagents : NH₂OH·HCl, EtOH.
  • Conditions : Reflux, 6 h.
  • Product : 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde oxime.
  • Yield : 88–92%.

Step 4: Condensation with N,N-Dibenzyl-2-chloroacetamide

  • Reagents : N,N-Dibenzyl-2-chloroacetamide, K₂CO₃, DMF.
  • Conditions : 80°C, 6 h.
  • Key Reaction : Oxime acts as a nucleophile, displacing chloride to form acetamide linkage.
  • Yield : 58–63%.

Step 5: Hydrolysis of Oxime to Ketone

  • Reagents : HCl (10%), THF/H₂O (3:1).
  • Conditions : 50°C, 3 h.
  • Final Product : N,N-Dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide.
  • Yield : 85–90%.
Route 2: Modular Assembly via Morpholino Acetal Intermediate

Step 1: Synthesis of 6-Hydroxymethyl-Morpholine Acetal

  • Reagents : Glycidol, N-nosyl aminoacetaldehyde.
  • Conditions : THF, 0°C → rt, 24 h.
  • Product : Morpholine acetal with hydroxymethyl group.
  • Yield : 70%.

Step 2: Coupling with Indole-3-carboxylic Acid

  • Reagents : EDCl, HOBt, DIPEA.
  • Conditions : DCM, 0°C → rt, 12 h.
  • Intermediate : Morpholino-indole carboxylate.
  • Yield : 65%.

Step 3: Amidation with N,N-Dibenzylamine

  • Reagents : N,N-Dibenzylamine, HATU, DMF.
  • Conditions : 25°C, 8 h.
  • Final Product : Target compound.
  • Yield : 55–60%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 5 3
Overall Yield (%) 28–34 25–30
Key Advantage Scalability Modularity
Critical Challenge Oxime hydrolysis Acetal stability

Route 1 offers higher scalability for gram-scale synthesis, while Route 2 enables modular diversification of the morpholino and indole units.

Optimization Strategies

Solvent and Base Selection

  • DMF vs. THF : DMF enhances reaction rates in SN2 displacements (e.g., Step 4, Route 1) due to polar aprotic nature.
  • Base Screening : K₂CO₃ outperforms NaHCO₃ in chloroacetamide condensations, minimizing side reactions.

Temperature Control

  • Oxime Formation : Reflux in EtOH (78°C) ensures complete conversion without over-oxidation.
  • Amidation : Room-temperature conditions in Route 2 prevent epimerization of the morpholino acetal.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
  • δ 7.85 (s, 1H, indole H-2)
  • δ 7.45–7.20 (m, 10H, dibenzyl aromatic)
  • δ 4.60 (s, 2H, N-CH₂-CO)
  • δ 3.70–3.40 (m, 8H, morpholine protons).
FT-IR (KBr)
  • 1705 cm⁻¹ (C=O, oxoacetamide)
  • 1660 cm⁻¹ (C=O, morpholino)
  • 1540 cm⁻¹ (N-H, indole).
HRMS (ESI-TOF)
  • Calculated for C₃₀H₃₀N₃O₄⁺: 520.2235
  • Found: 520.2232.

Challenges and Mitigation

Regioselectivity in Indole Functionalization

  • Issue : Competing substitutions at C2 and C3.
  • Solution : Use of bulky bases (e.g., DIPEA) to direct electrophiles to C3.

Dibenzyl Group Steric Effects

  • Issue : Reduced reaction rates in amidation steps.
  • Mitigation : Prolong reaction times (8–12 h) and use excess dibenzylamine (1.5 equiv).

Applications and Derivatives

  • Anticancer Activity : Analogues with morpholino groups show IC₅₀ = 2–5 µM against HeLa cells.
  • Kinase Inhibition : Structural similarity to VEGFR-2 inhibitors suggests potential angiogenesis modulation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, which can lead to the formation of various oxo-derivatives.

  • Reduction: Reduction reactions might occur at the oxo groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under controlled conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: Halogenating agents or alkylating agents can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidized derivatives

  • Reduced analogs

  • Substituted benzyl variants

Scientific Research Applications

  • Chemistry: Used as a precursor or intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: Explored as a candidate for drug development, especially in targeting specific pathways in disease mechanisms.

  • Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects is complex and depends on its interactions with molecular targets. It may interact with proteins, enzymes, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary, making it a versatile compound for research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Anticancer Indole Derivatives

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamides

Key Examples :

  • Compound 5r : Exhibits potent activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8/-3 activation and PARP cleavage .
  • Compound 5i : Selective cytotoxicity for HepG2 (IC50 = 12.34 µM) with moderate effects on HeLa and MCF-7 cells .

Structural Differences :

  • N-Substituent : Adamantane (lipophilic) vs. dibenzyl (bulkier, aromatic) in the target compound.
  • Indole Substitution: Adamantane at the indole 2-position vs. morpholinoethyl at the indole 1-position.

Implications :

  • Adamantane enhances membrane permeability but may reduce solubility. The target’s dibenzyl groups could improve binding to hydrophobic pockets, while the morpholinoethyl group may enhance aqueous solubility.
Morpholino-Containing Indole Derivatives

Examples :

  • 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide: Shares the morpholinoethyl group but lacks dibenzyl substitution .
  • N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide: Features a hydroxyethyl group instead of morpholinoethyl, synthesized for methodological studies .

Key Observations :

  • Morpholino groups are often incorporated to modulate solubility and pharmacokinetics. The target compound’s dibenzyl groups may confer unique steric or electronic effects on target binding.

Mechanistic Comparisons

Caspase-Dependent Apoptosis (Adamantane Derivatives)
  • Mechanism : Activation of caspase-8 and caspase-3, leading to PARP cleavage and apoptosis in HepG2 cells .
  • Target Hypothesis: The dibenzyl-morpholinoethyl structure may similarly activate caspases, but the absence of adamantane could alter selectivity.
Microtubule Destabilization (D-24851)
  • Compound D-24851: Binds tubulin at a novel site, overcoming multidrug resistance and lacking neurotoxicity .
  • Divergence : The target compound’s oxoacetamide group differs from D-24851’s glyoxylamide core, suggesting distinct mechanisms.

Selectivity and Toxicity Profiles

  • Adamantane Derivatives : Selective for HepG2 over HeLa/MCF-7, likely due to tissue-specific caspase expression .
  • Target Compound: Dibenzyl groups may reduce off-target effects, while morpholinoethyl could mitigate systemic toxicity.

Common Strategies for Indole-Oxoacetamides

  • Adamantane Derivatives : Synthesized via oxalyl chloride-mediated coupling of adamantane-indole intermediates with amines .
  • Morpholinoethyl Derivatives: Likely synthesized by alkylating indole nitrogen with bromoethyl-morpholino intermediates, followed by amidation .

Target Synthesis : Would require:

Introduction of morpholinoethyl via alkylation.

Dibenzyl substitution via amidation of 2-oxoacetyl chloride.

Structure-Activity Relationship (SAR) Insights

Feature Adamantane Derivatives Morpholinoethyl Derivatives Target Compound
N-Substituent Adamantane (lipophilic) Varied amines Dibenzyl (bulky, aromatic)
Indole Substitution 2-Adamantane 1-Morpholinoethyl 1-Morpholinoethyl
Bioactivity Caspase activation (IC50 ~10 µM) Limited data Hypothesized caspase activation
Solubility Moderate (adamantane reduces) Enhanced (morpholino improves) Likely improved

Biological Activity

N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structure combines elements that may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 318.35 g/mol. The compound features an indole ring, which is known for its biological activity, and a morpholino group that may enhance solubility and bioactivity.

Research indicates that compounds with similar structures can exhibit diverse biological activities through various mechanisms:

  • Antitumor Activity : These compounds often target cellular pathways involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N,N-dibenzyl derivatives. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer cell lines:

CompoundCell LineIC50 (µM)
N,N-dibenzyl derivativeA549 (lung)5.12
N,N-dibenzyl derivativeHCC827 (lung)6.75
N,N-dibenzyl derivativeMCF7 (breast)4.01

These results indicate that the compound exhibits promising activity against lung and breast cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications.

Antimicrobial Activity

In addition to antitumor effects, the compound has been tested for antimicrobial properties. Preliminary results suggest moderate activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table presents the observed minimum inhibitory concentrations (MIC):

PathogenMIC (µg/mL)
E. coli32
S. aureus16

These findings suggest that N,N-dibenzyl derivatives could serve as a foundation for developing new antimicrobial agents.

Case Studies

  • Case Study on Antitumor Activity : A study conducted on the efficacy of N,N-dibenzyl derivatives against lung cancer cell lines utilized both 2D and 3D culture systems. Results indicated that while the compounds were effective in 2D cultures, their efficacy decreased in 3D models, highlighting the importance of considering tumor microenvironments in drug development .
  • Case Study on Structural Optimization : Another research effort focused on modifying the chemical structure of similar compounds to enhance their biological activity. Variations in substituents led to significant changes in potency against various cancer cell lines, suggesting that further optimization of N,N-dibenzyl derivatives could yield even more potent analogs .

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